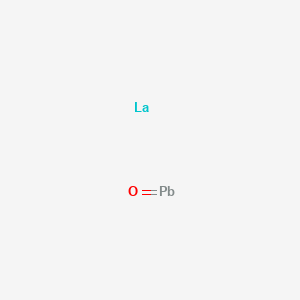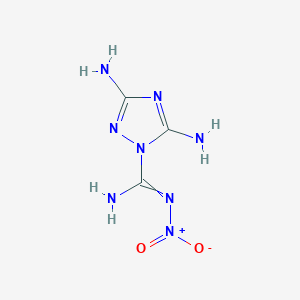
3-hydroxy-3-oxo-4H-2,3lambda5-benzoxaphosphinin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-3-hydroxy-3,4-dihydro-1H-2,3-benzoxaphosphorin 3-oxide is a heterocyclic compound containing phosphorus This compound is notable for its unique structure, which includes both a phosphorus atom and an oxygen atom within a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-3-hydroxy-3,4-dihydro-1H-2,3-benzoxaphosphorin 3-oxide typically involves the reaction of a suitable precursor with a phosphorus-containing reagent. One common method involves the cyclization of a hydroxyphosphonate with an appropriate aldehyde or ketone under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods: On an industrial scale, the production of 1-Oxo-3-hydroxy-3,4-dihydro-1H-2,3-benzoxaphosphorin 3-oxide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as Lewis acids, can also be employed to facilitate the reaction and improve the selectivity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxo-3-hydroxy-3,4-dihydro-1H-2,3-benzoxaphosphorin 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different hydroxyphosphorins.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various hydroxyphosphorins.
Wissenschaftliche Forschungsanwendungen
1-Oxo-3-hydroxy-3,4-dihydro-1H-2,3-benzoxaphosphorin 3-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the development of flame retardants and plasticizers due to its phosphorus content.
Wirkmechanismus
The mechanism by which 1-Oxo-3-hydroxy-3,4-dihydro-1H-2,3-benzoxaphosphorin 3-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes and altering their activity. This interaction can modulate various biochemical pathways, particularly those involving phosphorus metabolism.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Benzoxaphosphorin: Similar structure but lacks the hydroxyl group.
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: Contains a triazine ring instead of a phosphorin ring.
Phosphoric Acid Derivatives: Compounds like phosphoric acid and its esters share the phosphorus-oxygen bond but differ in structure.
Uniqueness: 1-Oxo-3-hydroxy-3,4-dihydro-1H-2,3-benzoxaphosphorin 3-oxide is unique due to its specific ring structure and the presence of both a hydroxyl group and a phosphorus atom within the same molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
229344-36-9 |
|---|---|
Molekularformel |
C8H7O4P |
Molekulargewicht |
198.11 g/mol |
IUPAC-Name |
3-hydroxy-3-oxo-4H-2,3λ5-benzoxaphosphinin-1-one |
InChI |
InChI=1S/C8H7O4P/c9-8-7-4-2-1-3-6(7)5-13(10,11)12-8/h1-4H,5H2,(H,10,11) |
InChI-Schlüssel |
OXQGBZDCUACWFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(=O)OP1(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol](/img/structure/B14248862.png)

![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248870.png)




![Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)-](/img/structure/B14248912.png)
![[1,1'-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate](/img/structure/B14248919.png)

![Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel-](/img/structure/B14248932.png)


